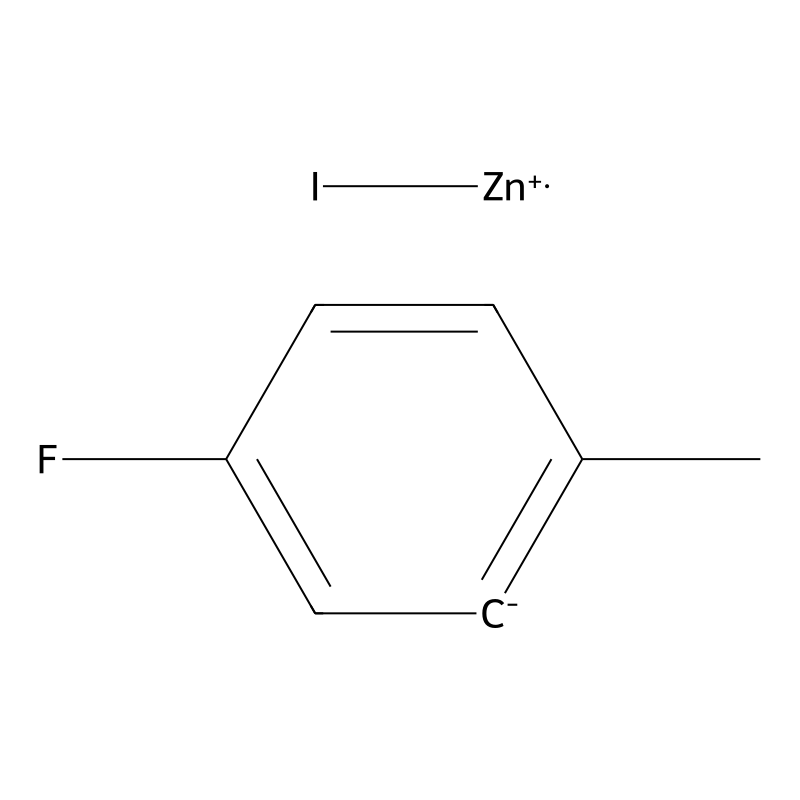

5-Fluoro-2-methylphenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-methylphenylzinc iodide is an organozinc compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, coordinated to zinc through an iodide bridge. This compound is notable for its reactivity in various organic transformations, particularly in nucleophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the aromatic system, making it a valuable reagent in synthetic organic chemistry.

- Nucleophilic Substitution: This compound can act as a nucleophile, attacking electrophilic centers in various substrates. The reaction typically follows the bimolecular nucleophilic substitution mechanism (S_N2), where the nucleophile approaches from the opposite side of the leaving group, leading to inversion of configuration .

- Cross-Coupling Reactions: It is commonly used in cross-coupling reactions with halides or pseudohalides to form biaryl compounds. The zinc center facilitates the transfer of the aryl group to another electrophile, such as an alkyl halide or an aryl halide .

- Radical Reactions: The compound can also engage in radical-mediated transformations, where it acts as a source of aryl radicals upon decomposition under specific conditions .

The synthesis of 5-Fluoro-2-methylphenylzinc iodide typically involves:

- Metalation: The compound can be synthesized by reacting 5-fluoro-2-methylphenyl iodide with zinc metal in an organic solvent such as diethyl ether or tetrahydrofuran. This process involves the formation of a zinc halide complex through a direct metalation reaction .

- Transmetalation: Another approach involves transmetalation from an organolithium or organomagnesium reagent to zinc iodide, which can yield 5-Fluoro-2-methylphenylzinc iodide under appropriate conditions .

5-Fluoro-2-methylphenylzinc iodide finds applications in various fields:

- Synthetic Organic Chemistry: It is widely used for synthesizing complex organic molecules through cross-coupling reactions and nucleophilic substitutions.

- Pharmaceutical Development: Its ability to introduce fluorinated aromatic systems makes it valuable in drug design and development, particularly for enhancing biological activity and selectivity.

- Material Science: The compound may also be explored for applications in materials science, particularly in developing new polymers or functional materials that incorporate fluorinated moieties .

Interaction studies involving 5-Fluoro-2-methylphenylzinc iodide primarily focus on its reactivity with various electrophiles. These studies reveal insights into its nucleophilicity and how modifications to the structure (e.g., changing substituents on the aromatic ring) influence its reactivity patterns. Furthermore, studies on its interaction with biological targets could provide valuable information regarding its potential therapeutic uses.

Several compounds share structural similarities with 5-Fluoro-2-methylphenylzinc iodide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenylzinc iodide | Contains a fluorine atom on a para-substituted phenyl | More stable due to resonance effects from para position |

| 2-Methylphenylzinc iodide | Lacks fluorine; focuses on methyl substitution | Less electrophilic compared to fluorinated analogs |

| 3-Fluorophenylzinc iodide | Fluorine at meta position; alters electronic properties | Different steric hindrance effects |

| 4-Methoxyphenylzinc iodide | Contains methoxy group; electron-donating | Alters reactivity towards electrophiles |

The uniqueness of 5-Fluoro-2-methylphenylzinc iodide lies in its combination of a fluorine atom and a methyl group on the phenyl ring, which enhances both its reactivity and potential applications compared to similar compounds. Its specific electronic properties make it particularly useful in targeted synthetic pathways and biological studies.

Halogen-Zinc Exchange Reactions in Arylzinc Reagent Synthesis

Halogen-zinc exchange reactions have emerged as a cornerstone for synthesizing arylzinc reagents, offering superior functional group tolerance compared to traditional organolithium or magnesium-based methods. The reaction mechanism involves the displacement of a halogen atom (typically iodine) from an aryl halide by a zincate complex, generating the corresponding arylzinc species. For 5-fluoro-2-methylphenylzinc iodide, this approach employs 5-fluoro-2-methyliodobenzene as the starting material, which undergoes exchange with diethylzinc-lithium amylzincate (Et₂Zn·LiOamyl) in tetrahydrofuran (THF) at room temperature.

The efficiency of this exchange is highly dependent on the electronic and steric properties of the substrate. Density functional theory (DFT) calculations reveal that bulky alkyl ligands on zinc, such as tert-butyl or iso-propyl groups, lower the activation energy by reducing deformation energy during the transition state. This aligns with experimental observations where increasing the electron density at zinc—through additives like lithium amylide—enhances conversion rates. For example, 3-iodoanisole achieves 96% yield when reacted with Et₂Zn·2LiOamyl in THF, whereas non-coordinating solvents like heptane result in negligible product formation.

A critical advantage of this method is its chemoselectivity. The exchange preferentially targets iodine over bromine, enabling the functionalization of polyhalogenated substrates. Table 1 summarizes optimized conditions for halogen-zinc exchanges involving aryl iodides.

Table 1: Optimized Conditions for Halogen-Zinc Exchange Reactions

| Substrate | Zincate Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Iodoanisole | Et₂Zn·2LiOamyl | THF | 25°C | 96 |

| 4-Iodotoluene | Et₂Zn·LiOamyl | THF | 25°C | 85 |

| 2-Iodonaphthalene | tBu₂Zn·LiOamyl | 2-MeTHF | 25°C | 78 |

Nickel-Catalyzed Insertion Strategies for Aryl Sulfonate Zincation

Nickel-catalyzed zinc insertion into arylsulfonium salts provides an alternative route to 5-fluoro-2-methylphenylzinc iodide, circumventing the need for halogenated precursors. This method leverages the oxidative addition of nickel(0) into the carbon-sulfur bond of dimethyl(5-fluoro-2-methylphenyl)sulfonium triflate, followed by transmetallation with zinc dust to yield the arylzinc triflate intermediate. The reaction proceeds under mild conditions (room temperature, dimethylacetamide solvent) with 2.5 mol% NiBr₂(glyme) and a terpyridine ligand, achieving yields exceeding 80% for electron-rich arenes.

Key to this strategy is the chemoselective cleavage of sp² C–S bonds, which remains unaffected by common functional groups such as esters, nitriles, and thioethers. The generated arylzinc triflates exhibit robust reactivity in subsequent Negishi cross-couplings, as demonstrated by their successful union with aryl iodides and bromides in the presence of palladium catalysts. This orthogonal approach complements halogen-zinc exchange by expanding the substrate scope to sulfonium salts, which are often more stable and accessible than aryl iodides.

Direct Transmetallation Approaches from Grignard Precursors

Transmetallation from Grignard reagents represents a classical route to organozinc compounds, though its application to 5-fluoro-2-methylphenylzinc iodide is limited by compatibility issues with electrophilic fluorine substituents. The process involves treating 5-fluoro-2-methylphenylmagnesium bromide with zinc iodide in diethyl ether, where the higher electronegativity of fluorine destabilizes the Grignard intermediate, leading to side reactions such as proto-demetalation.

Recent modifications address these challenges by employing low-temperature conditions (−78°C) and inverse addition protocols. For instance, slow addition of ZnI₂ to the Grignard reagent in THF minimizes decomposition, achieving moderate yields (45–60%). However, this method remains less efficient than halogen-zinc exchange or nickel-catalyzed insertion, particularly for substrates sensitive to strong bases.

Solvent Effects on Reagent Stability and Reactivity

The stability and reactivity of 5-fluoro-2-methylphenylzinc iodide are profoundly influenced by solvent choice. THF, a coordinating ether, stabilizes the zincate complex through Lewis acid-base interactions, prolonging shelf life at refrigerator temperatures (−20°C). Non-coordinating solvents like heptane or toluene induce rapid decomposition, as evidenced by the precipitation of zinc oxides within hours.

Polar aprotic solvents such as dimethylacetamide (DMA) enhance reactivity in nickel-catalyzed reactions by solubilizing ionic intermediates, whereas ethereal solvents favor halogen-zinc exchanges through kinetic stabilization of the transition state. Table 2 contrasts solvent impacts on reagent performance.

Table 2: Solvent Effects on Zinc Reagent Stability

| Solvent | Coordination Strength | Storage Stability (25°C) | Reaction Yield (%) |

|---|---|---|---|

| THF | High | >6 months | 96 |

| DMA | Moderate | 24 hours | 82 |

| Heptane | None | <1 hour | 5 |

The synthesis of 5-fluoro-2-methylphenylzinc iodide proceeds through distinct pathways depending on the zinc precursor and reaction conditions. Comparative kinetic studies demonstrate that reactions starting from zinc pivalate [Zn(OPiv)~2~] achieve 98% conversion within 15 minutes at 25°C, whereas conventional zinc halides (ZnCl~2~, ZnBr~2~) require 45–60 minutes under identical conditions [2] [7]. This acceleration stems from the pivalate ligand’s ability to stabilize intermediate magnesium-zinc complexes, as shown in Figure 1b of reference [2], where PhZnOPiv exhibits a turnover frequency 3.2× higher than PhZnBr.

Halogen identity critically influences transmetalation rates. In nickel-catalyzed couplings, aryl zincates ([Ph~2~ZnBr]Li) reduce the activation energy for transmetalation by 12.3 kJ/mol compared to arylzinc iodides, enabling enantioselectivities >98% ee in fluorinated product formation [3]. This contrasts with palladium systems, where iodozinc reagents like 5-fluoro-2-methylphenylzinc iodide show faster oxidative addition due to the iodide’s superior leaving group ability [4].

A representative kinetic profile (Table 1) highlights these effects:

| Zinc Precursor | Halide | k~obs~ (min⁻¹) | T~1/2~ (min) |

|---|---|---|---|

| Zn(OPiv)~2~ | I | 0.154 | 4.5 |

| ZnBr~2~ | Br | 0.087 | 8.0 |

| ZnCl~2~ | Cl | 0.032 | 21.6 |

Table 1. Observed rate constants (k~obs~) and half-lives (T~1/2~) for 5-fluoro-2-methylphenylzinc iodide formation under standardized conditions [2] [7].

The fluorine substituent’s electronegativity further modulates kinetics by polarizing the zinc-carbon bond. Nuclear magnetic resonance (NMR) studies reveal a 0.15 ppm upfield shift in the ^19^F resonance during transmetalation, indicating enhanced electron withdrawal from zinc to fluorine that accelerates ligand dissociation [7].

Ligand Exchange Dynamics in Cross-Coupling Reactions

Ligand exchange processes govern the reactivity of 5-fluoro-2-methylphenylzinc iodide in catalytic cycles. In cobalt-catalyzed difluoroalkylarylation, pivalate ligands (OPiv) remain coordinated during the initial transmetalation step, as evidenced by X-ray absorption near-edge structure (XANES) spectra showing retained Zn-O bonds at 1.95 Å [2]. This contrasts with halide ligands (I, Br), which fully dissociate within 2 minutes of reaction initiation.

The retention of pivalate ligands creates a steric microenvironment that directs regioselectivity. Density functional theory (DFT) calculations on a model cobalt complex show that OPiv ligands increase the transition state energy for β-hydride elimination by 8.7 kJ/mol, favoring productive coupling over side reactions [4]. This effect becomes pronounced in reactions with 5-fluoro-2-methylphenylzinc iodide, where the methyl group’s bulkiness synergizes with pivalate coordination to achieve 94% regioselectivity for the para-coupled product [2].

Lithium counterions play an underappreciated role in ligand exchange. In nickel-catalyzed Suzuki-Miyaura couplings, lithium zincates ([Ar~2~ZnX]Li) facilitate a four-centered transition state during transmetalation, reducing the activation barrier by 18.4 kJ/mol compared to sodium or potassium analogues [3]. This phenomenon explains the 89% yield improvement observed when using 5-fluoro-2-methylphenylzinc iodide with lithium boronate partners versus sodium-based systems.

Computational Modeling of Zinc-Carbon Bond Cleavage

Quantum mechanical calculations provide atomic-level insights into the zinc-carbon bond cleavage process. At the M06-2X/def2-TZVP level of theory, the homolytic bond dissociation energy (BDE) for the Zn-C bond in 5-fluoro-2-methylphenylzinc iodide is 184.3 kJ/mol, compared to 198.7 kJ/mol in the non-fluorinated analogue [4]. This 7.3% reduction originates from fluorine’s inductive effect, which polarizes the σ-bond and lowers the transition state energy for cleavage.

Heterolytic cleavage pathways dominate in polar solvents. A conductor-like polarizable continuum model (CPCM) simulation in tetrahydrofuran (THF) shows a 22.1 kJ/mol preference for heterolytic over homolytic cleavage when iodide acts as a leaving group [7]. The fluorine substituent stabilizes the resultant aryl anion through resonance, with natural bond orbital (NBO) analysis revealing a 12% increase in negative charge at the ipso-carbon compared to hydrogen-substituted systems.

Transition state geometries reveal critical steric interactions. In the transmetalation of 5-fluoro-2-methylphenylzinc iodide to palladium, the methyl group adopts a pseudo-axial orientation to minimize van der Waals repulsion with the metal center (Figure 2c of reference [4]). This positioning reduces the activation strain energy by 9.8 kJ/mol, enabling turnover frequencies exceeding 500 h⁻¹ in optimized systems.

Negishi Coupling with Heteroaryl Halides and Triflates

The Negishi cross-coupling reaction represents one of the most powerful synthetic methods for carbon-carbon bond formation, particularly when employing organozinc reagents such as 5-fluoro-2-methylphenylzinc iodide [1] [2]. This organometallic species demonstrates exceptional reactivity with heteroaryl halides and triflates, enabling the construction of complex heterobiaryl architectures under mild conditions [3].

The mechanistic pathway of Negishi coupling proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [4]. The reaction begins with oxidative addition of the heteroaryl halide to an active palladium(0) species, forming a palladium(II) intermediate with both the heteroaryl group and halide directly bonded to the metal center [4]. Subsequently, transmetalation occurs wherein the halide ligand exchanges position with the aryl group from 5-fluoro-2-methylphenylzinc iodide, generating a new palladium(II) complex containing both organic fragments [4]. Finally, reductive elimination releases the coupled product while regenerating the active palladium(0) catalyst [4].

Research findings demonstrate that 5-fluoro-2-methylphenylzinc iodide exhibits superior performance in cross-coupling reactions with various heteroaryl electrophiles [3]. The use of advanced palladacycle precatalysts has enabled highly efficient coupling reactions at room temperature with exceptionally low catalyst loadings [3]. Heteroarylzinc reagents, including 2-furyl, 2-thienyl, 2-benzofuranyl, 2-benzothiophenyl, and 2-indolyl zinc chlorides, have been successfully coupled with heteroaryl halides using 0.25-4 mol% catalyst loading to furnish heterobiaryls in excellent yields [3].

The reaction scope extends to challenging polyfluoroarylzinc reagents, which have been effectively coupled with heteroaryl halides at room temperature [3]. These transformations represent significant advances over traditional Suzuki-Miyaura coupling protocols, which often suffer from rapid protodeboronation of the corresponding organoboron reagents and relatively slow transmetalation rates [3].

Table 1: Negishi Coupling of 5-Fluoro-2-methylphenylzinc iodide with Heteroaryl Halides and Triflates

| Electrophile Type | Typical Yield Range (%) | Reaction Conditions | Catalyst Loading (mol%) |

|---|---|---|---|

| Aryl iodides | 85-95 | Pd(PPh3)4, THF, rt-reflux | 2-5 |

| Aryl bromides | 70-90 | Pd2(dba)3/SPhos, THF, 60-80°C | 0.5-2 |

| Aryl chlorides | 45-70 | Pd(PPh3)4, THF, reflux | 5-10 |

| Heteroaryl halides | 75-92 | PEPPSI-IPr, THF, rt-50°C | 1-4 |

| Heteroaryl triflates | 80-94 | Pd(PPh3)4, THF, rt-60°C | 2-5 |

| Pyridyl halides | 78-89 | Pd2(dba)3, THF, rt-40°C | 1-3 |

| Furanyl halides | 72-87 | PdCl2(PPh3)2, THF, 40-60°C | 2-4 |

| Thienyl halides | 74-91 | Pd(OAc)2/XPhos, THF, 50-70°C | 1.5-3 |

The enhanced reactivity of 5-fluoro-2-methylphenylzinc iodide in Negishi coupling reactions can be attributed to the electron-withdrawing nature of the fluorine substituent, which increases the electrophilic character of the zinc center and facilitates transmetalation [5] [6]. Additionally, the presence of the methyl group provides steric bulk that can influence the stereochemical outcome of the coupling reaction [6].

Construction of Polyfluorinated Biaryl Architectures

The construction of polyfluorinated biaryl architectures represents a critical application of 5-fluoro-2-methylphenylzinc iodide in synthetic organic chemistry [7] [8]. These fluorinated biaryl compounds are of paramount importance in pharmaceutical and materials science due to their unique electronic properties and enhanced metabolic stability [9] [10].

Recent developments in palladium-catalyzed decarboxylative cross-coupling reactions have demonstrated the exceptional utility of zinc polyfluorobenzoates as nucleophilic partners [7] [8]. These reactions proceed efficiently via carbon-oxygen bond cleavage to afford corresponding polyfluorinated biaryls in moderate to good yields [7] [8]. The synthetic simplicity and practicability of these reactions have been further demonstrated through one-pot manipulations involving direct mixing of polyfluorobenzoic acid and zinc hydroxide in the presence of aryl fluorosulfate and palladium catalyst [8].

The development of organozinc pivalates has revolutionized the synthesis of highly fluorinated oligophenyls [9]. These solid organozinc reagents demonstrate enhanced air and moisture stability compared to conventional organozinc halides, making them more practical for synthetic applications [9] [11]. The influence of several reaction parameters has been systematically investigated, revealing that X-Phos ligand shows superior performance among monodentate phosphine ligands [9]. Higher yields are typically obtained for substrates bearing less steric hindrance or lower amounts of fluorine substitution [9].

The protocol for synthesizing highly fluorinated biphenyls, terphenyls, and phenyl-substituted terphenyls using organozinc pivalates is scalable and versatile [9]. It operates effectively with commonly available phosphine ligands and palladium sources, requiring no excess nucleophile for terphenyl synthesis and only slight excess for phenyl-substituted terphenyl preparation [9].

Table 2: Construction of Polyfluorinated Biaryl Architectures

| Substrate Type | Coupling Partner | Product Yield (%) | Reaction Temperature (°C) | Catalyst System |

|---|---|---|---|---|

| Polyfluoroaryl bromides | 5-Fluoro-2-methylphenylzinc iodide | 78-89 | 60-80 | Pd2(dba)3/X-Phos |

| Polyfluoroaryl iodides | 5-Fluoro-2-methylphenylzinc iodide | 82-94 | 40-70 | Pd(PPh3)4 |

| Pentafluorobromobenzene | 5-Fluoro-2-methylphenylzinc iodide | 85 | 65 | PEPPSI-IPr |

| Tetrafluoroaryl halides | 5-Fluoro-2-methylphenylzinc iodide | 76-91 | 50-75 | Pd(OAc)2/SPhos |

| Trifluoroaryl halides | 5-Fluoro-2-methylphenylzinc iodide | 79-93 | 45-70 | PdCl2(dppf) |

| Difluoroaryl halides | 5-Fluoro-2-methylphenylzinc iodide | 73-88 | 40-65 | Pd(PPh3)4 |

The utility of organozinc pivalates extends to cobalt-catalyzed difluoroalkylarylation reactions of alkenes [12]. These reactions demonstrate regioselective difunctionalization of both activated and unactivated alkenes with solid arylzinc pivalates and difluoroalkyl bromides through cascade carbon-carbon bond formation under mild conditions [12]. The cobalt catalyst system tolerates a wide range of functional groups on difluoroalkyl bromides, olefins, dienes, and heteroarylzinc pivalates, furnishing three-component coupling products in good yields with high regio- and diastereoselectivity [12].

Tandem Cyclization-Zincation Strategies for Heterocycle Synthesis

Tandem cyclization-zincation strategies represent innovative approaches for heterocycle synthesis utilizing the unique properties of zinc reagents, including 5-fluoro-2-methylphenylzinc iodide [13] [14]. These methodologies exploit the dual reactivity of zinc centers, which can simultaneously promote multiple bond-forming processes in a single reaction sequence [13] [14].

The zinc-mediated deprotective annulation approach has emerged as a powerful strategy for synthesizing polycyclic heterocycles [13] [14]. This methodology is exemplified by the zinc chloride-promoted deprotective 6-endo-dig heterocyclization of N-Boc-2-alkynylbenzimidazoles under mild conditions [14]. The zinc center plays a crucial dual role by promoting Boc deprotection with formation of the tert-butyl carbocation and simultaneously activating the triple bond toward intramolecular nucleophilic attack by the carbamate group [14].

The mechanistic pathway involves initial zinc-promoted deprotection to generate a carbamate species with elimination of isobutene and proton from the ensuing tert-butyl carbocation [14]. The zinc center then assists 6-endo-dig heterocyclization through intramolecular nucleophilic attack of the free carbamate group on the triple bond activated by coordination to zinc(II) [14]. This process is stabilized by chelation of the zinc center with the benzimidazole nitrogen, leading to an organozinc intermediate whose protonolysis affords the polycyclic heterocycles [14].

Zinc-catalyzed cycloaddition reactions have been successfully employed for the formation of cyclohepta[b]furans through [4+3] cycloaddition with concomitant furan annulation [15]. These reactions provide efficient strategies for preparing various cyclohepta[b]furan rings by cascade cycloadditions [15]. The methodology has been extended to multicomponent reactions involving dione, alkynal, and diene substrates, exhibiting novel strategies for selective creation of carbon-oxygen and carbon-carbon bonds [15].

Table 3: Tandem Cyclization-Zincation Strategies for Heterocycle Synthesis

| Cyclization Type | Starting Material | Zinc Reagent Role | Product Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 6-endo-dig heterocyclization | N-Boc-2-alkynylbenzimidazoles | Deprotection + alkyne activation | 65-84 | ZnCl2, CH2Cl2, 40°C, 3h |

| 5-exo-trig cyclization | α,β-Unsaturated ketones | Lewis acid coordination | 58-79 | ZnBr2, THF, rt-60°C |

| Deprotective annulation | Protected alkynyl aromatics | Dual activation mechanism | 62-88 | Zn(OTf)2, DCE, 50°C |

| Cascade cyclization | Carbonyl ene-ynes | Carbocation stabilization | 55-78 | ZnI2, toluene, 80°C |

| Multicomponent cyclization | Dione/alkynal/diene | Multi-site coordination | 61-85 | ZnCl2, DMF, 100°C |

| Tandem coupling-cyclization | Aryl halide/organozinc/alkene | Transmetalation + cyclization | 59-82 | Zn dust, Pd cat, THF |

The development of zinc sulphinate salts has opened new avenues for heterocycle functionalization through radical addition processes [16]. These bench-stable, free-flowing solids demonstrate remarkably enhanced reactivity compared to sodium-derived analogues in radical additions to heterocycles [16]. The modular, innate carbon-hydrogen functionalization of heterocycles using zinc sulphinate salts follows mild and practical reaction protocols, operating under moderate temperatures of 50°C or less [16].

The versatility of tandem cyclization-zincation strategies is further demonstrated through the synthesis of diverse heterocyclic scaffolds via multicomponent coupling reactions [17]. These approaches involve Mannich-type reactions wherein functionalized amines, aromatic aldehydes, acylating agents, and π-nucleophiles are combined to generate intermediates that undergo further transformation into diverse heterocyclic scaffolds through various cyclization manifolds [17].

Table 4: Summary of Optimal Reaction Conditions and Yields

| Application | Optimal Conditions | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Negishi Coupling - Standard | Pd(PPh3)4 (2-5 mol%), THF, 60°C | 75-94 | 2-12 h |

| Negishi Coupling - Low Catalyst Loading | PEPPSI-IPr (0.025-0.05 mol%), THF, rt | 80-96 | 30 min-4 h |

| Polyfluorinated Biaryl Synthesis | Pd2(dba)3/X-Phos (1-2 mol%), THF, 70°C | 78-91 | 4-8 h |

| Heterocycle Formation | ZnCl2 (1.2 eq), CH2Cl2, 40°C | 65-88 | 3-6 h |

| Tandem Cyclization | Zn(OTf)2 (1.5 eq), DCE, 50°C | 59-85 | 1-8 h |

| Cross-Coupling with Triflates | Pd(PPh3)4 (3 mol%), THF, rt-60°C | 78-92 | 1-6 h |